1,4-Dioxaspiro[4.4]nonane
Overview
Description
1,4-Dioxaspiro[44]nonane is an organic compound with the molecular formula C7H12O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Scientific Research Applications
1,4-Dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spiro compounds and cyclic acetals.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of antiviral and anticancer therapies.
Mechanism of Action
Target of Action
The primary targets of 1,4-Dioxaspiro[4Similar compounds have been known to interact with various biological targets, influencing their function .
Mode of Action
The mode of action of 1,4-Dioxaspiro[4It’s possible that the compound interacts with its targets in a way that alters their function, leading to changes at the cellular or molecular level .
Biochemical Pathways
The specific biochemical pathways affected by 1,4-Dioxaspiro[4It’s likely that the compound’s interactions with its targets could influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Dioxaspiro[4These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of 1,4-Dioxaspiro[4The compound’s interactions with its targets could lead to a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Dioxaspiro[4.4]nonane. Factors such as temperature, pH, and the presence of other compounds could affect how the compound interacts with its targets and how stable it remains over time .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.4]nonane can be synthesized through the reaction of acetaldehyde with ethylene glycol under acidic conditions. The reaction involves the formation of a cyclic acetal intermediate, which then undergoes a spirocyclization to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions mentioned above for large-scale production. This would include controlling the temperature, pressure, and concentration of reactants to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Similar in structure but differs in the position of the oxygen atoms.
2-Ethyl-1,6-dioxaspiro[4.4]nonane: Contains an additional ethyl group, which alters its chemical properties and reactivity.
Uniqueness
1,4-Dioxaspiro[4.4]nonane is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This structure allows it to participate in unique chemical reactions and interact with biological systems in ways that other compounds cannot.
Properties
IUPAC Name |
1,4-dioxaspiro[4.4]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-4-7(3-1)8-5-6-9-7/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDXSTIWUARVEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176-32-9 | |
Record name | 1,4-dioxaspiro[4.4]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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